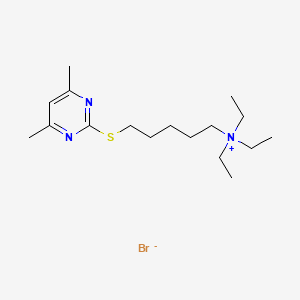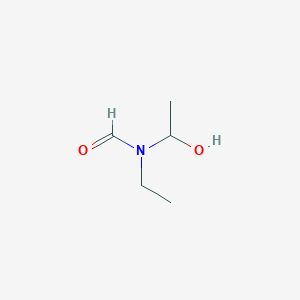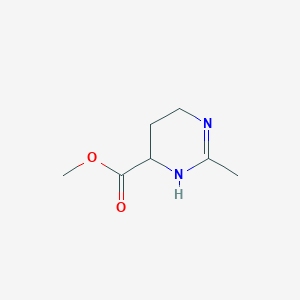
Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate typically involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. One common method is the Biginelli reaction, which involves the reaction of β-ketoesters, aromatic aldehydes, and urea or thiourea in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield partially or fully reduced pyrimidine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been observed in studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,4,5,6-tetrahydropyrimidine: A similar compound with a simpler structure.
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with different substituents on the pyrimidine ring.
Uniqueness
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
226247-00-3 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h6H,3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
DQBNBFWGRZJQLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCC(N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
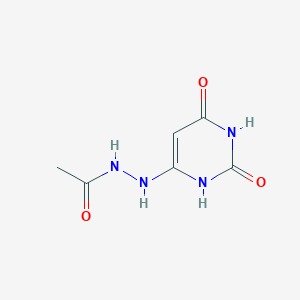
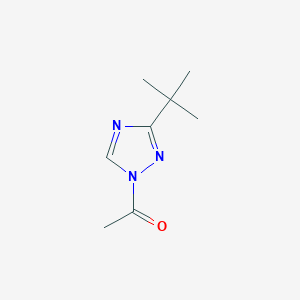
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
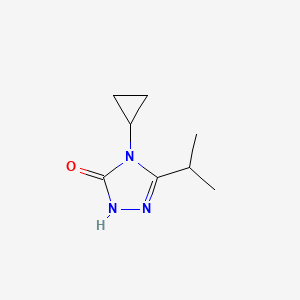

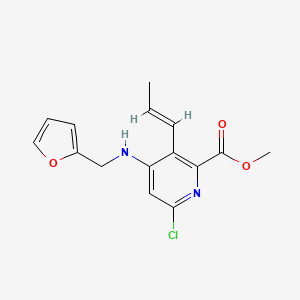

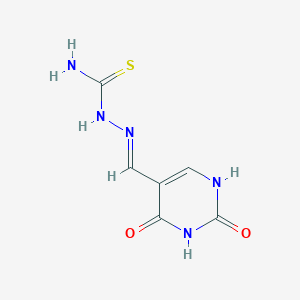

![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
